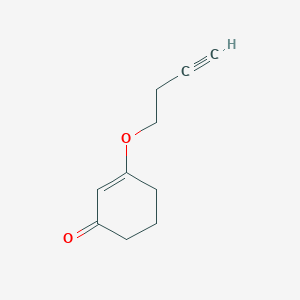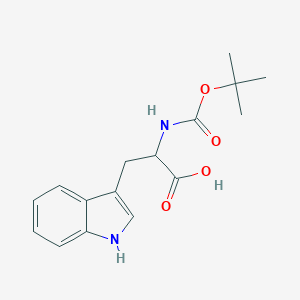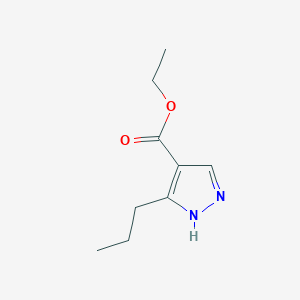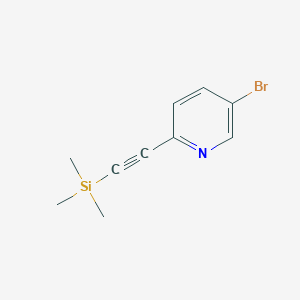
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine
概要
説明
Synthesis Analysis
The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine involves the reaction of 2-bromopyridine with trimethylsilylacetylene in the presence of a palladium(II) chloride and copper(I) iodide catalyst system. This reaction is highly efficient, yielding the product in 95% yield under optimized conditions (Al-taweel, 2002).
Molecular Structure Analysis
The molecular structure of related 2-trimethylsilyl-pyridine derivatives has been extensively studied. For instance, 5-methyl-2-trimethylsilyl-pyridine and its germanium and tin analogs have been synthesized and structurally characterized. These studies reveal significant bending towards the nitrogen heteroatom due to the substituent's positioning, illustrating the impact of trimethylsilyl groups on the heteroarene skeleton's intrinsic properties (Riedmiller et al., 1999).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, particularly in cross-coupling reactions. For instance, 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine can participate in Suzuki cross-coupling reactions to produce novel pyridine derivatives, showcasing its versatility in synthetic chemistry (Ahmad et al., 2017).
科学的研究の応用
Tautomeric Structures of Hydroxypyridines : This compound is utilized to investigate the tautomeric structures of hydroxypyridines (Kolder & Hertog, 2010).
Synthesis of 2,5-bis(2-pyridyl)thiophene and Derivatives : It is useful in the synthesis of 2,5-bis(2-pyridyl)thiophene and its derivatives, which have various applications (Al-taweel, 2002).
Structural Characterization : The compound aids in the structural characterization of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines (Riedmiller, Jockisch & Schmidbaur, 1999).
Synthesis of 5-(Phenylhetera)uracils : It is a crucial compound for synthesizing 5-(phenylhetera)uracils, which inhibit various enzymes, indicating potential pharmaceutical applications (Goudgaon et al., 1993).
Preparation of Didehydropyridines : The compound is used in the preparation of didehydropyridines from (trimethylsilyl)pyridines (Effenberger & Daub, 1991).
Synthesis of Substituted 5-Nitro-2-Ethynylpyridines : It is used in the syntheses of substituted 5-nitro-2-ethynylpyridines, demonstrating its versatility in chemical synthesis (Sagitullina et al., 2010).
Synthesis of 2-Substituted Furopyridines : This compound is also used in the synthesis of 2-substituted furopyridines, further expanding its applications in chemical synthesis (Arcadi et al., 2002).
Pharmaceutical Applications : It has shown anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating potential applications in pharmaceuticals (Ahmad et al., 2017).
Spectroscopic and Optical Properties : It has been studied for its spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).
Antitumor Activity : The compound has potential antitumor activity and can inhibit PI3Kα kinase activity (Zhou et al., 2015).
Chemical Research Applications : Due to its unique structure and reactivity, it has potential applications in chemical research (Hou, 2010).
Neuronal Acetylcholine-Gated Ion Channel Agonist : It is a component in the synthesis of a potential therapeutic neuronal acetylcholine-gated ion channel agonist (Bleicher et al., 1998).
Cytotoxicity against Tumor Cell Lines : Compounds synthesized using this compound demonstrated antitumor activity against various tumor cell lines (Huang et al., 2017).
Novel Ligands in Biomedical Research : It has been used in the synthesis of novel ligands for chemical and biomedical research (Lindner et al., 2002).
Synthesis of 5-Bromo-2,6-dialkylpyridine-4-carboxylates : Demonstrating its use in N-halosuccinimide-mediated reactions for pyridine synthesis (Bagley et al., 2004).
Radioligand for Imaging Metabotropic 5 Receptors : [11C]SP203, synthesized using this compound, is an effective radioligand for imaging brain metabotropic glutamate 5 receptors (Siméon et al., 2012).
Deprotonative Functionalization of Pyridine Derivatives : Its use in the synthesis of various aldehydes through deprotonative functionalization of pyridine derivatives (Shigeno et al., 2019).
Condensed Heteroaromatic Ring Systems Synthesis : It is used in the synthesis of condensed heteroaromatic ring systems like indole derivatives and pyrrolo [3, 2-b]- and pyrrolo [3, 2-c] pyridines (Sakamoto et al., 1987).
'LEGO' System in Synthesis of Oligopyridines : The 'LEGO' system, which includes this compound, synthesizes various oligopyridines, demonstrating its versatility in complex chemical syntheses (Pabst & Sauer, 1999).
特性
IUPAC Name |
2-(5-bromopyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNXITICOVAGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451380 | |
| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |
CAS RN |
111770-80-0 | |
| Record name | 5-Bromo-2-((trimethylsilyl)ethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


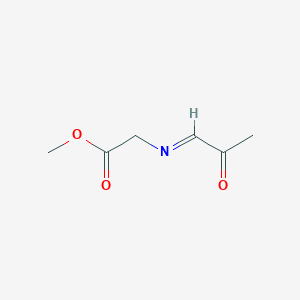
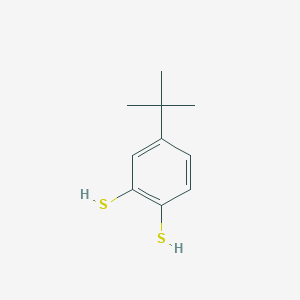
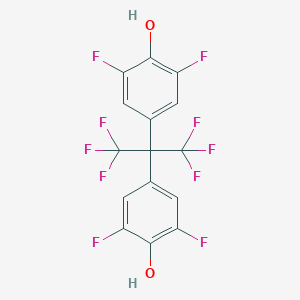
![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
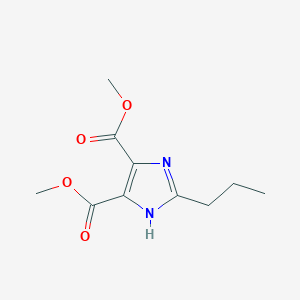
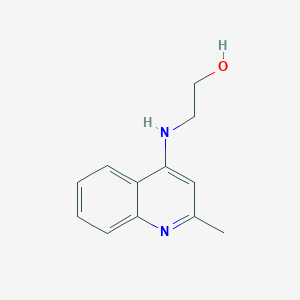
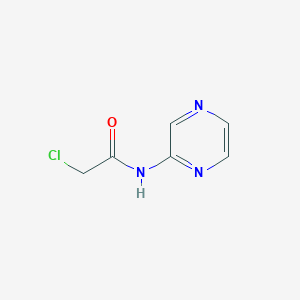
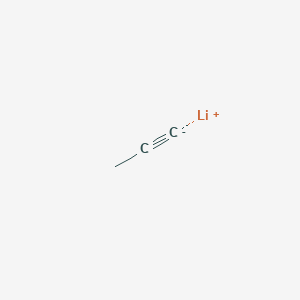
![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
